

Part 1: Frequently Asked Questions (FAQs) - Understanding the Landscape

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Compound of Interest

Compound Name: *N-[(1-Methyl-1H-pyrazol-4-yl)methyl]propan-2-amine*

CAS No.: 1015846-23-7

Cat. No.: B1460739

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Q1: We observe a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is more potent or qualitatively different than what we'd expect from inhibiting the primary target. What are the likely off-target classes for a pyrazole-based compound like Compound P?

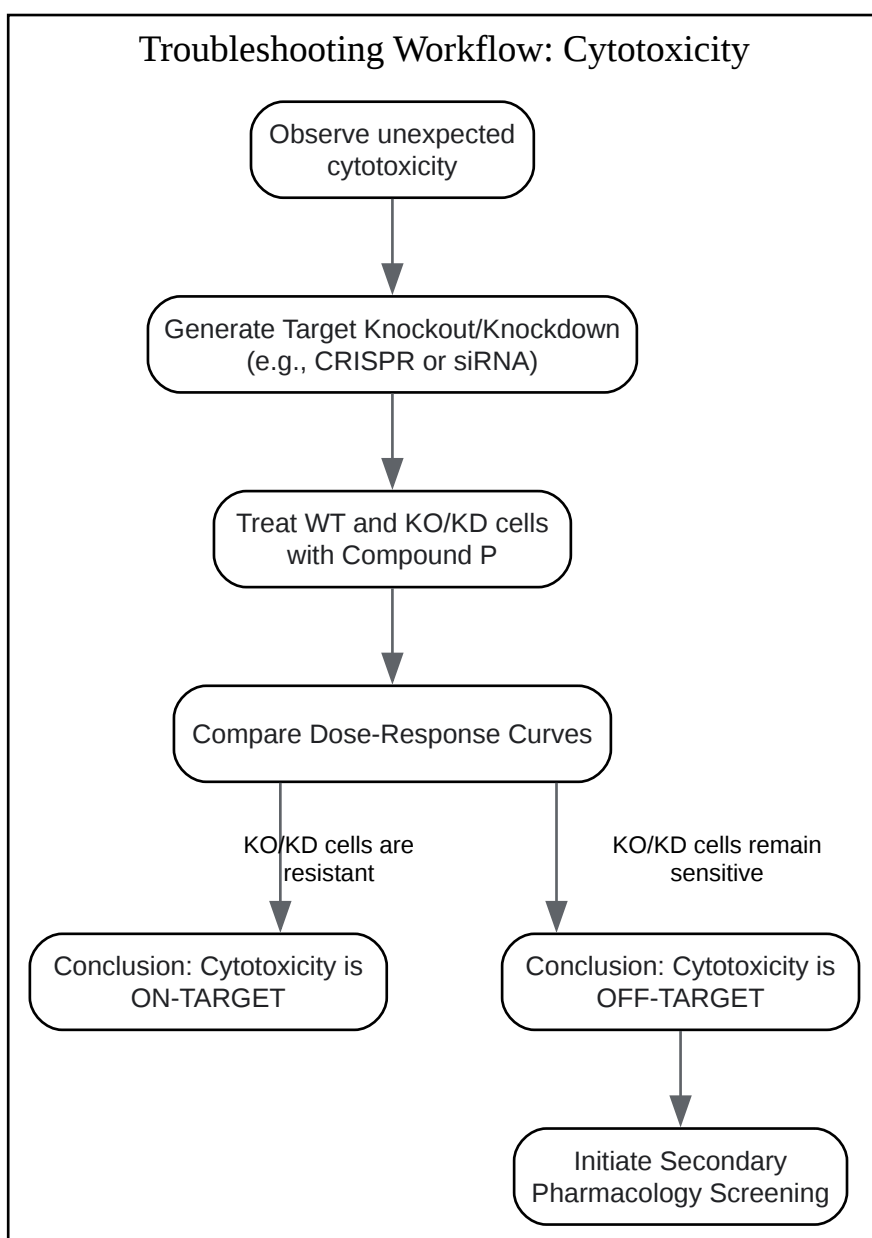
A1: The pyrazole ring is a common feature in many approved drugs, often designed to fit into ATP-binding pockets or interact with key residues in enzyme active sites.^{[1][2]} When unexpected activity occurs, it is critical to consider broad secondary pharmacology screening.^{[5][6][7][8]}

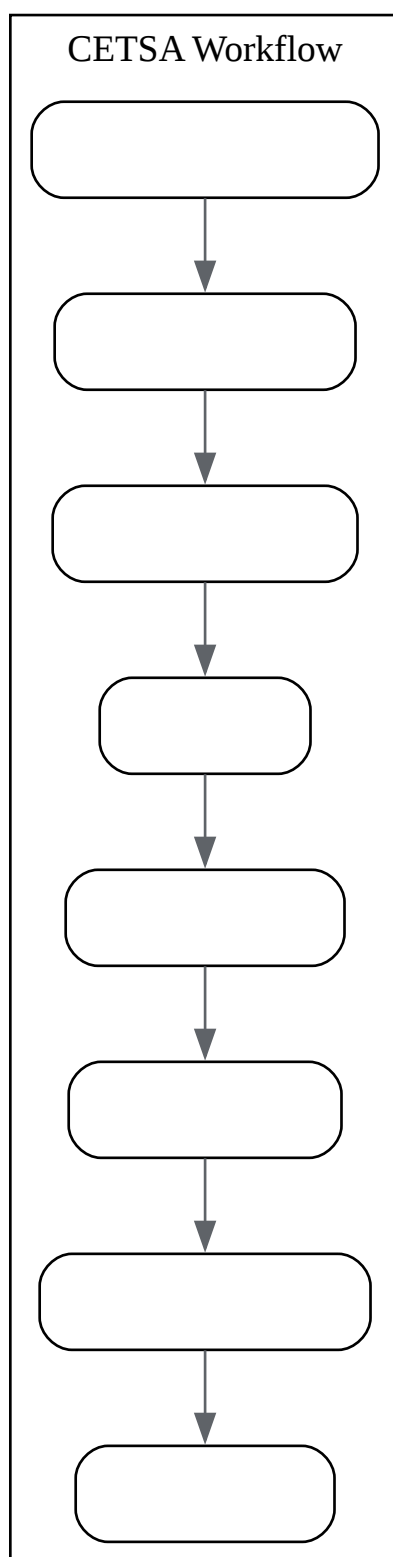
Common Off-Target Families for Pyrazole Scaffolds:

Target Family	Rationale for Off-Target Activity	Recommended Initial Screen
Protein Kinases	The pyrazole core is a bioisostere for other rings that can mimic the hinge-binding motifs required for kinase inhibition. Many kinase inhibitors exhibit polypharmacology, hitting multiple kinases. [9] [10]	Broad-panel kinase screen (e.g., >400 kinases) at a fixed concentration (e.g., 1 or 10 μ M).
GPCRs	While less common than kinase off-targets, interactions can occur, especially with amine-containing side chains.	A broad GPCR binding panel (e.g., a safety panel of ~40-70 targets).
Ion Channels	Cardiac ion channels, particularly hERG (human Ether-à-go-go-Related Gene), are notoriously promiscuous and can be blocked by a wide variety of small molecules, leading to cardiotoxicity. [11] [12] [13] [14] [15]	hERG binding or functional patch-clamp assay is considered essential for safety profiling. [12] [13] [15]
Metabolic Enzymes	Cytochrome P450 (CYP) enzymes are critical for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions and altered pharmacokinetic profiles. [16] [17] [18] [19] [20]	In vitro CYP inhibition assay against major isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). [16] [17] [18]

Q2: Our compound shows cytotoxicity at concentrations below the IC50 for our primary target. How do we begin to deconvolute this?

A2: This is a classic indicator of off-target toxicity.^[21] The first step is to determine if the observed cytotoxicity is related to the intended mechanism of action. A crucial experiment is to use genetic methods to eliminate the primary target and see if the compound's effect persists.





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Caption: High-level workflow for the Cellular Thermal Shift Assay (CETSA).

Scenario 2: Suspected Cardiotoxicity or Metabolic Liabilities

Issue: Preliminary in vivo studies show unexpected adverse events, or you want to proactively assess common safety liabilities before committing to expensive animal models.

Goal: Conduct in vitro safety pharmacology assays to assess potential for hERG channel inhibition and Cytochrome P450 (CYP) interactions.

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. [12][13] Early assessment is a regulatory expectation and a critical safety checkpoint. [11][15] While the gold-standard is manual patch-clamp electrophysiology, various screening-level assays are available.

Methodology Overview (Assay typically outsourced to a specialized CRO):

- Assay Type: A radioligand binding assay or an automated patch-clamp functional assay can be used.
- System: HEK293 cells stably expressing the hERG channel.
- Procedure: Compound P is tested at several concentrations (e.g., 0.1, 1, 10, 30 μM).
- Endpoint: The IC₅₀ for hERG inhibition is determined.
- Interpretation: An IC₅₀ value below 10 μM is often considered a potential liability that requires further investigation. A therapeutic index (hERG IC₅₀ / efficacious concentration) of >30-100 is often desired.

This assay determines if Compound P inhibits the major drug-metabolizing enzymes, which could cause harmful drug-drug interactions. [17][19][20] Methodology Overview (LC-MS/MS Based):

- System: Human liver microsomes, which contain a mixture of CYP enzymes.
- Procedure: Compound P is co-incubated with the microsomes and a specific probe substrate for each major CYP isoform (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4).

- Analysis: The reaction is quenched, and the amount of metabolite produced from the probe substrate is quantified by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
- Endpoint: A decrease in the formation of the probe's metabolite indicates inhibition. An IC50 value is calculated for each isoform.
- Interpretation: Potent inhibition (IC50 < 1 μ M) of a major CYP isoform is a significant red flag for potential clinical drug-drug interactions. [17]

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